Ethyl 3-oxo-2-(trifluoromethyl)heptanoate

Description

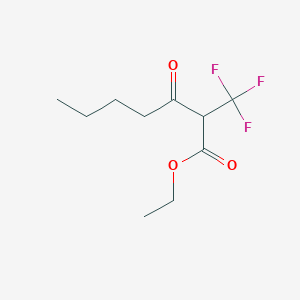

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is a β-keto ester characterized by a trifluoromethyl (-CF₃) group at the second carbon and a heptanoate chain. This structure combines the reactivity of a ketone with the electron-withdrawing effects of fluorine, making it valuable in synthetic organic chemistry, particularly in condensation reactions and as a precursor for fluorinated pharmaceuticals or agrochemicals. Its synthesis typically involves Claisen condensation or modified esterification protocols to accommodate the trifluoromethyl group .

Properties

Molecular Formula |

C10H15F3O3 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(trifluoromethyl)heptanoate |

InChI |

InChI=1S/C10H15F3O3/c1-3-5-6-7(14)8(10(11,12)13)9(15)16-4-2/h8H,3-6H2,1-2H3 |

InChI Key |

DBGNGAPVYJEOEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C(=O)OCC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Approach with Halogenated Precursors

One effective method involves the preparation of a Grignard reagent from a halogenated alkyl precursor, followed by reaction with an appropriate ester to form the keto ester.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Magnesium (Mg), 1-bromo-5-chloropentane, anhydrous THF, toluene, -10 to -15 °C | Formation of Grignard reagent by reacting magnesium with 1-bromo-5-chloropentane in dry solvents under low temperature to control reactivity | Not specified |

| 2 | Oxalic acid diethyl ester, THF, -20 to -25 °C, slow addition of Grignard reagent | Nucleophilic addition of Grignard reagent to diethyl oxalate to form the β-keto ester intermediate | Not specified |

This method provides a controlled environment to avoid side reactions and achieve high purity of the intermediate, which can be further processed to obtain this compound or related compounds.

Direct Trifluoromethylation of β-Keto Esters

Another approach involves the direct introduction of the trifluoromethyl group onto a β-keto ester scaffold using trifluoromethylation reagents or radical processes.

- Radical fluoroalkylfluorosulfonylation techniques have been reported to introduce trifluoromethyl groups onto β-keto esters with moderate to good yields (up to 69-82%) using radical initiators and fluoroalkylsulfonyl reagents under mild conditions.

- These methods often require silica gel chromatography for purification and provide characteristic NMR signals confirming trifluoromethyl incorporation.

Multi-Step Synthesis via β-Ketoester Precursors

A more classical approach involves multi-step synthesis starting from ethyl benzoylacetate or similar β-ketoesters:

Although these examples are primarily for related β-ketoesters, similar reaction conditions and strategies can be adapted for the preparation of this compound, especially when introducing trifluoromethyl groups via electrophilic or nucleophilic substitution.

Oxidative and Catalytic Methods

Emerging methods include the use of catalytic systems and oxidants to introduce trifluoromethyl groups into keto esters:

- Oxidative radical fluoroalkylation using tert-butyl hydroperoxide and transition metal catalysts at room temperature has been demonstrated to achieve trifluoromethylation with yields around 20-44%.

- These methods offer mild reaction conditions and can be optimized for scale-up.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction with Halogenated Precursors | Magnesium, 1-bromo-5-chloropentane, diethyl oxalate | Low temperature (-25 to -10 °C), inert atmosphere | Not specified | High control over intermediate formation | Requires strict anhydrous conditions |

| Radical Fluoroalkylfluorosulfonylation | Fluoroalkylsulfonyl reagents, radical initiators | Ambient to mild temperatures, silica gel purification | 69-82% | Good yields, direct trifluoromethylation | Requires radical initiators, purification steps |

| Multi-step β-Ketoester Functionalization | Guanidine carbonate, POCl3, pyridine | Heating 80-135 °C, reflux | 43-88% | Established protocols, scalable | Longer reaction times, multiple steps |

| Oxidative Catalytic Trifluoromethylation | tert-Butyl hydroperoxide, metal catalysts | Room temperature, mild conditions | 20-44% | Mild conditions, catalytic | Moderate yields, optimization needed |

Research Findings and Notes

- The Grignard reagent approach allows the formation of the keto ester backbone with potential for subsequent trifluoromethylation.

- Radical trifluoromethylation methods are gaining traction due to their operational simplicity and direct introduction of the trifluoromethyl group.

- Multi-step methods adapted from β-ketoester chemistry provide robust routes but may require longer reaction times and careful purification.

- Analytical confirmation of the product includes NMR (especially ^19F NMR for trifluoromethyl groups), mass spectrometry, and chromatographic techniques.

- Reaction yields vary widely depending on the method and specific conditions, with some radical methods providing up to 82% yield, while oxidative catalytic methods may have lower yields but milder conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate has shown potential as a precursor in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of the resulting compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antibacterial properties. For instance, a study evaluated the minimum inhibitory concentrations (MICs) of various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that some derivatives had MIC values significantly lower than those of standard antibiotics, indicating their potential as lead compounds for new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (mg/ml) | Standard (Ceftriaxone) |

|---|---|---|---|

| Derivative A | E. coli | 0.07 | 0.031 |

| Derivative B | S. aureus | 0.09 | 0.015 |

| Derivative C | K. pneumonia | 0.11 | 0.036 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

Multicomponent Reactions

A notable application is in multicomponent reactions where ethyl trifluoropyruvate is utilized to synthesize bicyclic γ-lactams via a three-component cyclization process involving methyl ketones and amino alcohols. This method has led to the development of new classes of compounds with potential biological activities .

Table 2: Synthesis of Bicyclic γ-Lactams Using Ethyl Trifluoropyruvate

| Reaction Components | Product Type | Yield (%) |

|---|---|---|

| Ethyl trifluoropyruvate + Methyl Ketones + Amino Alcohols | Bicyclic γ-lactams | Up to 85% |

Agricultural Applications

This compound has also been explored for its herbicidal properties. The compound can be formulated into herbicidal compositions that are effective against various weeds, providing an alternative to conventional herbicides.

Herbicidal Formulations

Research indicates that formulations containing this compound demonstrate effective weed control while minimizing environmental impact compared to traditional herbicides .

Table 3: Herbicidal Efficacy of this compound

| Formulation Type | Target Weeds | Efficacy (%) |

|---|---|---|

| Formulation A | Broadleaf Weeds | 90 |

| Formulation B | Grassy Weeds | 85 |

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound in various applications:

- Antimicrobial Studies : A comprehensive study evaluated multiple derivatives, revealing that certain compounds exhibited potent activity against multidrug-resistant strains, highlighting their potential in overcoming antibiotic resistance challenges .

- Synthesis of Novel Compounds : Research focused on using ethyl trifluoropyruvate in synthetic pathways has led to the discovery of new chemical entities with promising biological activities, paving the way for future drug development .

- Agricultural Innovations : Field trials demonstrated that herbicidal formulations based on this compound effectively controlled weed populations with reduced phytotoxicity to crops, suggesting its viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(trifluoromethyl)heptanoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

- Structural Differences : The trifluoromethyl group is attached to a phenyl ring at the third carbon instead of the aliphatic chain.

- Reactivity: The aromatic trifluoromethyl group enhances electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution. This contrasts with the aliphatic -CF₃ in the target compound, which influences enolate formation in β-keto esters.

- Applications : Used in pharmaceutical intermediates for anti-inflammatory agents due to aryl-fluorine interactions. Similarity score: 0.86 (CAS 106263-53-0) .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structural Differences: Features a mono-fluorinated phenyl ring at the third carbon.

- Physical Properties: Lower lipophilicity compared to the trifluoromethyl analog. The single fluorine reduces electron withdrawal, resulting in slower reaction kinetics in enolate-mediated syntheses.

- Applications : Intermediate in fluorinated dye synthesis and agrochemicals. Highlighted in safety reports for handling fluorinated esters .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Structural Differences : Fluorine at the second carbon adjacent to the ketone.

- Reactivity: Proximity of fluorine to the carbonyl group increases acidity of α-hydrogens, enhancing enolate stability. This contrasts with the trifluoromethyl group’s bulkier steric effects in the target compound.

- Applications : Key precursor in asymmetric catalysis for chiral fluorinated molecules .

Ethyl heptanoate (Non-fluorinated analog)

- Structural Differences : Lacks the oxo and trifluoromethyl groups.

- Physical Properties : Higher volatility (BP ~188°C) due to absence of polar functional groups.

- Applications : Widely used as a flavor compound in alcoholic beverages (e.g., Chinese Baijiu), with concentrations up to 3.66 mg/L .

Comparative Data Table

| Compound Name | Key Functional Groups | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|

| Ethyl 3-oxo-2-(trifluoromethyl)heptanoate | β-keto, -CF₃, heptanoate | ~220 (estimated) | 2.8 | Pharmaceutical intermediates |

| Ethyl 3-oxo-3-(4-CF₃-phenyl)propanoate | β-keto, aryl-CF₃ | 245 | 3.2 | Anti-inflammatory precursors |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | β-keto, 2-F-phenyl | 210 | 2.5 | Agrochemicals, dyes |

| Ethyl heptanoate | Ester | 188 | 2.1 | Food flavoring (Baijiu) |

Research Findings and Functional Insights

- Reactivity: The trifluoromethyl group in this compound significantly stabilizes enolate intermediates, enabling efficient Knoevenagel condensations. This contrasts with non-fluorinated β-keto esters like ethyl acetoacetate, which require stronger bases .

- Biological Activity: Fluorinated analogs exhibit enhanced metabolic stability compared to non-fluorinated esters. For example, trifluoromethyl groups in pesticides reduce enzymatic degradation (e.g., triflusulfuron methyl ester in ) .

Biological Activity

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The compound's structure can be represented as follows:

This structure is pivotal in determining its biological activity and interaction with various biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Interaction with Enzymes: The keto group can act as an electrophile, participating in Michael addition reactions with nucleophiles found in enzymes.

- Membrane Penetration: The lipophilic nature due to the trifluoromethyl group facilitates its passage through lipid membranes, enhancing its bioavailability.

- Metabolic Activation: The compound may undergo metabolic transformations that yield active metabolites, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.1 mg/mL |

| S. aureus | 0.05 mg/mL |

| K. pneumoniae | 0.15 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against multi-drug-resistant strains.

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying degrees of toxicity against different cancer cell lines. The compound's cytotoxic effects were evaluated using the MTT assay:

| Cell Line | LC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| A549 | 175 |

The data indicates that while the compound exhibits cytotoxicity, it is essential to further investigate its selectivity and mechanism of action in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study conducted by López Moreno et al. (2014) demonstrated the potential of this compound as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, highlighting its role in addressing antibiotic resistance challenges . -

Cytotoxic Effects:

Research published in Frontiers in Chemistry explored the cytotoxic effects of various derivatives of ethyl esters similar to this compound. The study indicated promising results for anticancer activity, suggesting that structural modifications could enhance efficacy . -

Mechanistic Insights:

A recent publication detailed the interaction mechanisms between this compound and specific enzyme targets, providing insights into how the compound exerts its biological effects at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.